molecular formula C15H20N4O2S B2861123 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1797082-69-9

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2861123
CAS RN: 1797082-69-9
M. Wt: 320.41
InChI Key: ZEWNYWJXBIEOCZ-UHFFFAOYSA-N
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Description

Pyrimidines are a class of organic compounds that are widely used in the field of medicine and drug design. They are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it. These functional groups can greatly influence the properties and potential applications of the compound .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Pyrimidine derivatives, for example, can exhibit a wide range of properties depending on the nature and position of their substituents . Detailed structural analysis usually requires experimental techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that a specific compound can undergo would depend on its structure and the conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure . Detailed information on these properties usually requires experimental determination.

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for the proliferation of cancer cells. Some pyrimidine derivatives have been used in the treatment of various cancers, including myeloid leukemia and breast cancer . The specific compound may serve as a precursor or an active agent in the development of anticancer drugs.

Antimicrobial and Antifungal Activities

The broad spectrum of biological activities of pyrimidine derivatives includes antimicrobial and antifungal properties . These compounds can inhibit the growth of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications, especially in an era of increasing antibiotic resistance.

Cardiovascular Therapeutics

Pyrimidine derivatives have been found to have applications in cardiovascular diseases. They can act as antihypertensive agents , helping to lower blood pressure . Additionally, they may serve as calcium channel antagonists , which are used to treat various conditions such as hypertension, angina, and arrhythmias.

Anti-Inflammatory and Analgesic Effects

These compounds exhibit anti-inflammatory and analgesic activities, which can be harnessed in the development of new pain relief medications . Their ability to reduce inflammation makes them potential candidates for treating chronic inflammatory diseases.

Antidiabetic Properties

Pyrimidine derivatives can also be involved in the treatment of diabetes. They may act as DPP-IV inhibitors , which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-4) . This leads to an increase in incretin levels, which in turn increases insulin secretion and decreases glucagon release.

Neuroprotective and Ocular Applications

Some pyrimidine derivatives have shown potential in providing neuroprotection for retinal ganglion cells, which could be significant in treating diseases like glaucoma . Additionally, they may induce vascular relaxation in the ocular ciliary artery, which is beneficial for maintaining eye health.

Future Directions

The field of pyrimidine chemistry is a vibrant area of research, with many potential applications in medicine and other areas. Future research may focus on the synthesis of new pyrimidine derivatives, the exploration of their properties, and the development of new applications .

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress .

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site . This interaction inhibits the kinase activity of the enzyme, leading to a decrease in the phosphorylation of downstream proteins

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, cell cycle control, and cellular response to stress . The downstream effects of these changes can vary depending on the specific cellular context and the presence of other signaling molecules.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by Tyrosine-protein kinase SYK. Inhibition of this enzyme could lead to changes in cell growth and differentiation, alterations in cell cycle progression, and modulation of cellular responses to stress . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-11-5-6-14(9-12(11)2)22(20,21)17-10-13-7-8-16-15(18-13)19(3)4/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNYWJXBIEOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

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